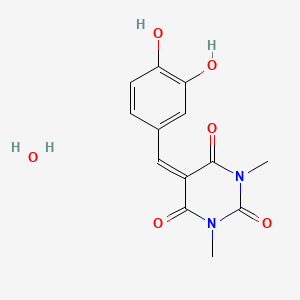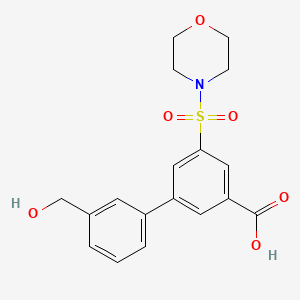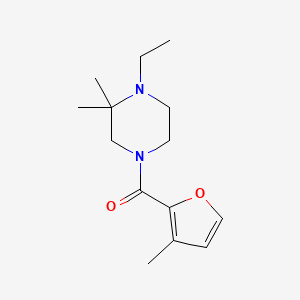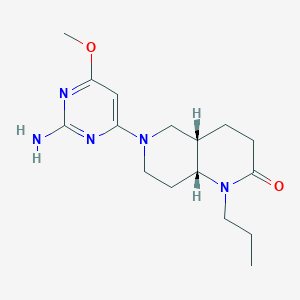![molecular formula C16H15FN2O2 B5301978 2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol](/img/structure/B5301978.png)
2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of phenol, and its unique chemical structure makes it a promising candidate for use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol is not fully understood. However, studies have shown that this compound inhibits the activity of specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of disease-causing pathways and the activation of protective pathways.
Biochemical and Physiological Effects:
2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol has various biochemical and physiological effects. In preclinical studies, this compound has shown to induce apoptosis (programmed cell death) in cancer cells, suppress inflammation, and improve cognitive function in animal models of Alzheimer's disease. However, the effects of this compound on human physiology are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol is its potential as a lead compound for drug discovery and development. This compound has shown promising results in preclinical studies, and its unique chemical structure makes it a promising candidate for further optimization. However, the synthesis method is complex and requires expertise in organic chemistry, which may limit its accessibility to researchers who do not have this expertise.
Direcciones Futuras
There are several future directions for research on 2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol. One direction is to further investigate its potential as a treatment for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method to improve accessibility to researchers. Additionally, further studies are needed to understand the mechanism of action and the effects of this compound on human physiology. Finally, research on the potential side effects of this compound is also needed to ensure its safety for use in humans.
Conclusion:
2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol is a promising compound with various scientific research applications. Its unique chemical structure makes it a potential lead compound for drug discovery and development. Further research is needed to fully understand its mechanism of action, effects on human physiology, and potential side effects. However, the potential applications of this compound make it an exciting area of research for the scientific community.
Métodos De Síntesis
The synthesis of 2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol involves several steps. The starting material is 2-fluoro-4-nitrophenol, which is then subjected to a series of chemical reactions to produce the final product. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol has various scientific research applications. One of the primary applications is in drug discovery and development. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and neurological disorders. In addition, this compound has also been studied for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)-1-(3-pyridin-3-ylazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c17-14-6-11(3-4-15(14)20)7-16(21)19-9-13(10-19)12-2-1-5-18-8-12/h1-6,8,13,20H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSZVHDZXARLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=C(C=C2)O)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N-methylacetamide](/img/structure/B5301907.png)
![8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5301910.png)
![4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5301911.png)


![7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5301933.png)

![N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5301949.png)
![N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5301951.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide dihydrochloride](/img/structure/B5301964.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5301970.png)
